![molecular formula C13H14N2O4S B14883175 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of acyclic precursors such as pentane-2,4-diones with cyanothioacetamide and α-halo ketones in the presence of a base like sodium ethoxide . The reaction is carried out in a solvent like DMF at elevated temperatures to facilitate cyclization and formation of the thieno[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: Studies have explored its role as an inhibitor of specific enzymes and its potential antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of 3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been studied as an inhibitor of mycobacterial oxidative phosphorylation pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the core thieno[2,3-b]pyridine structure and exhibit similar chemical properties and applications.
Thiophene derivatives: Compounds like thiophene and its derivatives are structurally related and have applications in materials science and medicinal chemistry.
Uniqueness
3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties.
Properties
Molecular Formula |
C13H14N2O4S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
3-amino-6-tert-butylthieno[2,3-b]pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-13(2,3)6-4-5(11(16)17)7-8(14)9(12(18)19)20-10(7)15-6/h4H,14H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
XZMJTRJETFGVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=C1)C(=O)O)C(=C(S2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


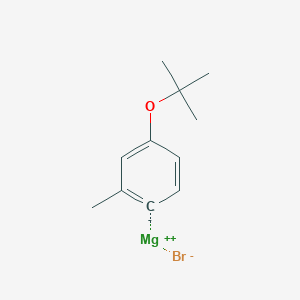
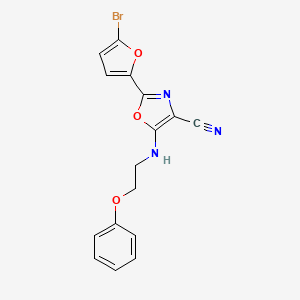
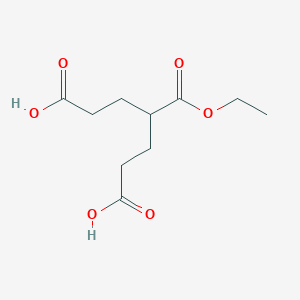


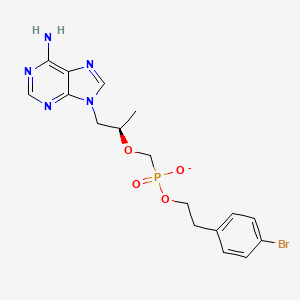
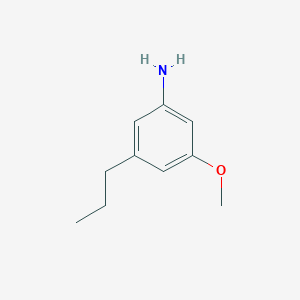
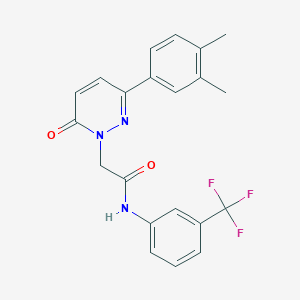
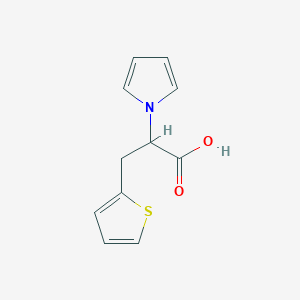

![8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883148.png)
![3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)

![tert-Butyl (3aS,8R,8aS)-8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14883167.png)
